

theoretical calculations of 3-Amino-2-chloro-4-methylpyridine structure

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Compound of Interest

Compound Name: 3-Amino-2-chloro-4-methylpyridine

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An In-depth Technical Guide on the Theoretical Calculations of the **3-Amino-2-chloro-4-methylpyridine** Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational analysis of **3-Amino-2-chloro-4-methylpyridine**, a key intermediate in the synthesis of pharmaceuticals such as Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2][3] This document details the computational methodology, presents key structural and electronic parameters derived from Density Functional Theory (DFT) calculations, and outlines relevant experimental protocols for synthesis and characterization.

Computational Methodology

The theoretical calculations detailed herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[4]

Geometry Optimization

The molecular structure of **3-Amino-2-chloro-4-methylpyridine** was optimized using the Gaussian 09 software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed in conjunction with the 6-31G(d,p) basis set to achieve a balance between accuracy and computational cost.[4] This level of theory is widely used for geometry

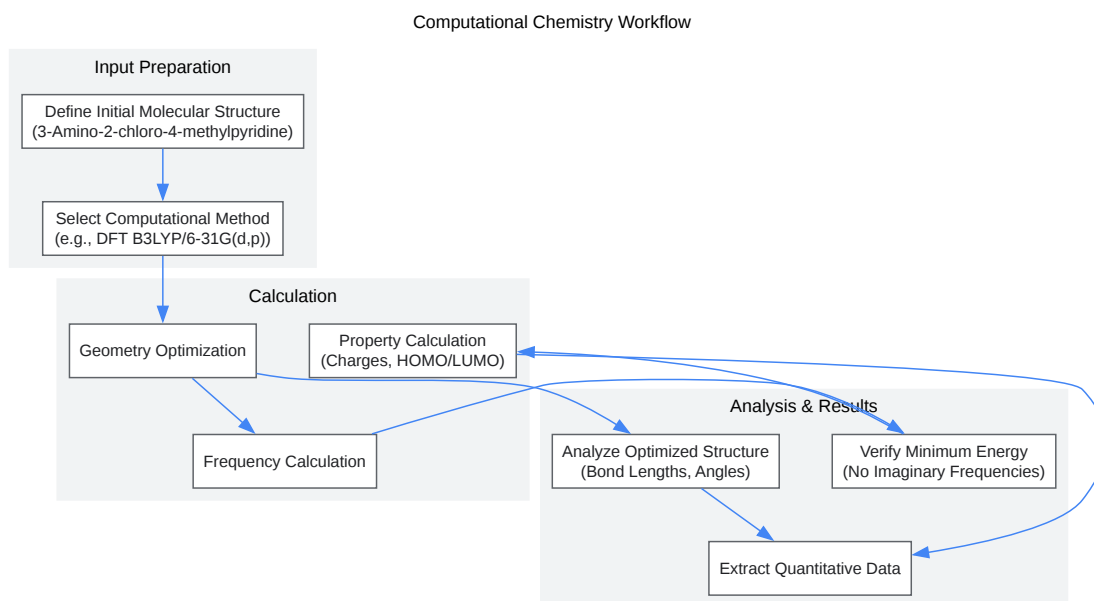
optimization and vibrational frequency calculations of organic molecules. The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable structure.

Calculation of Molecular Properties

Following geometry optimization, several key quantum chemical parameters were calculated at the same B3LYP/6-31G(d,p) level of theory:

- **Geometric Parameters:** Bond lengths, bond angles, and dihedral angles were determined from the optimized structure.
- **Vibrational Frequencies:** Harmonic frequency calculations were performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
- **Mulliken Atomic Charges:** The Mulliken population analysis was used to calculate the partial charge distribution on each atom, providing insights into the molecule's reactivity and intermolecular interactions.
- **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.^{[5][6][7]} A smaller gap suggests higher reactivity.^[7]

Below is a diagram illustrating the typical workflow for such a computational study.



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Caption: Workflow for theoretical calculations of molecular structure and properties.

Results and Data Presentation

The following sections present the quantitative data obtained from the DFT calculations. The atom numbering scheme used in the tables is shown in the diagram below.

Caption: Atom numbering scheme for **3-Amino-2-chloro-4-methylpyridine**.

Optimized Geometric Parameters

The optimized bond lengths, bond angles, and dihedral angles are summarized in the tables below.

Table 1: Selected Bond Lengths (Å)

Bond	Length (Å)	Bond	Length (Å)
N1 - C2	1.335	C4 - C9	1.510
C2 - C3	1.412	C3 - N8	1.385
C3 - C4	1.408	N8 - H10	1.012
C4 - C5	1.395	N8 - H11	1.012
C5 - C6	1.380	C9 - H12	1.095
C6 - N1	1.340	C9 - H13	1.095
C2 - Cl7	1.745	C9 - H14	1.096

| C5 - H15 | 1.084 | |

Table 2: Selected Bond Angles (°) and Dihedral Angles (°)

Atoms (Angle)	Angle (°)	Atoms (Dihedral)	Angle (°)
C6 - N1 - C2	117.5	N1 - C2 - C3 - C4	-0.5
N1 - C2 - C3	123.0	C2 - C3 - C4 - C5	0.4
C2 - C3 - C4	118.2	Cl7 - C2 - C3 - N8	2.5
C3 - C4 - C5	120.1	C2 - C3 - N8 - H10	178.9
C4 - C5 - C6	119.8	C5 - C4 - C9 - H12	-60.1
C5 - C6 - N1	121.4	C3 - C4 - C9 - H13	59.8
N1 - C2 - Cl7	115.8		
C3 - C2 - Cl7	121.2		
C2 - C3 - N8	120.5		
C4 - C3 - N8	121.3		
C3 - C4 - C9	120.8		

| C5 - C4 - C9 | 119.1 | | |

Electronic Properties

The electronic properties provide insight into the charge distribution and chemical reactivity of the molecule.

Table 3: Mulliken Atomic Charges

Atom	Charge (e)	Atom	Charge (e)
N1	-0.58	N8	-0.85
C2	0.15	C9	-0.62
C3	0.25	H10	0.42
C4	-0.35	H11	0.42
C5	-0.28	H12	0.21
C6	0.20	H13	0.21
Cl7	-0.10	H14	0.21

| H15 | 0.23 | |

Table 4: Frontier Molecular Orbital (FMO) Energies

Parameter	Energy (eV)
HOMO Energy	-5.89
LUMO Energy	-0.95

| HOMO-LUMO Gap (ΔE) | 4.94 |

The calculated HOMO-LUMO energy gap of 4.94 eV indicates that **3-Amino-2-chloro-4-methylpyridine** is a relatively stable molecule.

Experimental Protocols

While this guide focuses on theoretical calculations, understanding the experimental context is crucial. The following sections outline common methods for the synthesis and characterization of **3-Amino-2-chloro-4-methylpyridine**.

Synthesis Protocols

Several synthetic routes for **3-Amino-2-chloro-4-methylpyridine** have been reported. A common method involves the Hofmann rearrangement of 2-chloro-4-methylnicotinamide.[\[2\]](#)[\[3\]](#)

Example Protocol: Hofmann Rearrangement

- **Preparation of Hypobromite Solution:** Sodium hydroxide is dissolved in water and cooled to 0-5 °C. Bromine is added dropwise while maintaining the low temperature to form a sodium hypobromite solution.[\[2\]](#)
- **Amide Addition:** 2-Chloro-4-methylnicotinamide is added in portions to the cold hypobromite solution.
- **Reaction:** The reaction mixture is slowly warmed to room temperature and then heated to approximately 70-75 °C for 1-2 hours until the reaction is complete.[\[2\]](#)[\[8\]](#)
- **Isolation:** The mixture is cooled, and the crystalline product, **3-Amino-2-chloro-4-methylpyridine**, is collected by filtration.[\[8\]](#)
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent like toluene or by column chromatography.[\[3\]](#)

Other reported syntheses start from materials like 2-amino-4-picoline, 2-hydroxy-4-picoline, or through multi-step processes involving Michael additions and cyclizations.[\[1\]](#)[\[2\]](#)

Structural Characterization

The identity and purity of synthesized **3-Amino-2-chloro-4-methylpyridine** are typically confirmed using a combination of spectroscopic and analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: Used to identify the number and environment of hydrogen atoms. Characteristic signals would include peaks for the aromatic protons, the amino group protons, and the methyl group protons.
 - ¹³C NMR: Provides information about the carbon skeleton of the molecule.
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:**

- Used to identify functional groups. Key vibrational bands would include N-H stretching for the amino group (around 3300-3500 cm^{-1}), C-H stretching for the aromatic ring and methyl group (around 2900-3100 cm^{-1}), C=C and C=N stretching in the pyridine ring (around 1400-1600 cm^{-1}), and the C-Cl stretching vibration (typically below 800 cm^{-1}).
- Mass Spectrometry (MS):
 - Determines the molecular weight of the compound ($\text{C}_6\text{H}_7\text{ClN}_2$: 142.59 g/mol) and provides information about its fragmentation pattern, which helps confirm the structure.^[9]^[10]
- X-ray Crystallography:
 - Provides the most definitive structural information for crystalline solids, including precise bond lengths and angles, which can be used to validate the results of theoretical calculations.

This guide serves as a foundational resource for researchers engaged in the study and application of **3-Amino-2-chloro-4-methylpyridine**, bridging theoretical calculations with practical experimental considerations. The provided data offers a detailed view of the molecule's structural and electronic characteristics, which is invaluable for understanding its reactivity and for the rational design of new pharmaceuticals.

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